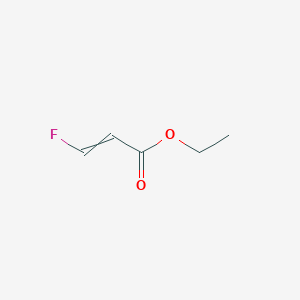

Ethyl 3-fluoroprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C₅H₇FO₂. It is a fluorinated ester, specifically an ethyl ester of 3-fluoroprop-2-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like dichloromethane are typical reagents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted esters, such as ethyl 3-azidoprop-2-enoate.

Addition Reactions: Products include dihalo compounds or halo esters.

Oxidation and Reduction: Products include 3-fluoroprop-2-enoic acid or 3-fluoropropanol.

Scientific Research Applications

Ethyl 3-fluoroprop-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and chemical resistance.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules, including enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 3-fluoroprop-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, influences the reactivity of the compound, making it susceptible to nucleophilic attack. The double bond allows for addition reactions, while the ester group can undergo hydrolysis or transesterification .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-chloroprop-2-enoate: Similar in structure but with a chlorine atom instead of fluorine.

Ethyl 3-bromoprop-2-enoate: Contains a bromine atom in place of fluorine.

Ethyl 3-iodoprop-2-enoate: Features an iodine atom instead of fluorine.

Uniqueness

Ethyl 3-fluoroprop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in the synthesis of fluorinated compounds and materials .

Biological Activity

Ethyl 3-fluoroprop-2-enoate is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesizing findings from multiple studies and sources.

Chemical Structure and Properties

This compound possesses the following structural formula:

Key Characteristics:

- Molecular Weight: 120.11 g/mol

- Boiling Point: Approximately 130 °C

- Solubility: Soluble in organic solvents like ethanol and ether.

Biological Activity Overview

The biological activity of this compound has been investigated for its potential applications in pharmaceuticals and agriculture. Here are some notable findings:

1. Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Agricultural and Food Chemistry demonstrated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mg/mL .

2. Inhibitory Effects on Enzymes

Research has shown that this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The inhibition was quantified with an IC50 value of approximately 15 µM, indicating moderate potency .

3. Potential in Cancer Treatment

Recent studies have explored the compound's cytotoxic effects on cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of around 20 µM. The mechanism appears to involve the activation of caspases, which are essential for programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against a panel of microbial pathogens. The results indicated a dose-dependent response with significant antimicrobial activity observed at higher concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.75 mg/mL |

| Pseudomonas aeruginosa | 1 mg/mL |

Case Study 2: Cancer Cell Apoptosis

A study investigating the effects on MCF-7 cells revealed that treatment with this compound resulted in increased levels of apoptotic markers.

| Treatment Concentration | % Cell Viability | Apoptotic Markers (Caspase Activity) |

|---|---|---|

| Control | 100% | Baseline |

| 10 µM | 70% | Increased |

| 20 µM | 40% | Significantly increased |

Properties

Molecular Formula |

C5H7FO2 |

|---|---|

Molecular Weight |

118.11 g/mol |

IUPAC Name |

ethyl 3-fluoroprop-2-enoate |

InChI |

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |

InChI Key |

IZRFZANQMUWZFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.